2'-Aminoacetophenone
Overview
Description
o-Aminoacetophenone: is an organic compound with the molecular formula C8H9NO. It is a derivative of acetophenone, where an amino group is substituted at the ortho position of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 2’-Aminoacetophenone (2-AA) is the immune system, specifically the macrophages . Macrophages play a crucial role in the immune response, acting as the first line of defense against pathogens.
Mode of Action
2-AA is a quorum sensing (QS) signal utilized by Pseudomonas aeruginosa (PA), a pathogen known for its resistance to antibiotics . The compound interacts with macrophages, causing distinct metabolic perturbations in their mitochondrial respiration and bioenergetics . This interaction results in a decrease in pyruvate transport into mitochondria due to decreased expression of the mitochondrial pyruvate carrier (MPC1). This reduction is attributed to diminished expression and nuclear presence of its transcriptional regulator, estrogen-related nuclear receptor alpha (ERRα) .
Biochemical Pathways
The interaction between 2-AA and ERRα impairs the interaction between ERRα and the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α). This cascade results in diminished pyruvate influx into mitochondria and consequently reduced ATP production in tolerized macrophages . This mechanism of action involves the PGC-1α/ERRα axis in its influence on MPC1/OXPHOS-dependent energy production .
Result of Action
The action of 2-AA leads to a state of immune tolerization, characterized by a long-lasting decrease in ATP and acetyl-CoA . This state is associated with PA persistence, further supporting this QS signaling molecule as the culprit of the host bioenergetic alterations and PA persistence . The tolerization causes a decrease in cytokine production and intracellular bacterial clearance .
Action Environment
Environmental factors can influence the action of 2-AA. For instance, in white wines, the formation of 2-AA is associated with atypical ageing (ATA), which is characterized by a rapid loss of fruity aroma and the development of unpleasant odors . The presence of certain antioxidants and transition metal ions in wine, such as Fe, Cu, and Mn, can significantly impact the synthesis of 2-AA .
Biochemical Analysis
Biochemical Properties
2’-Aminoacetophenone interacts with various biomolecules, causing distinct metabolic perturbations in cells . It is known to influence mitochondrial respiration and bioenergetics .
Cellular Effects
2’-Aminoacetophenone has been shown to modulate immune responses in a manner that increases host ability to cope with pathogens . It activates key innate immune response pathways involving mitogen-activated protein kinases (MAPKs), nuclear factor (NF)-κB, and pro-inflammatory cytokines . It also attenuates immune response activation upon pretreatment, most likely by upregulating anti-inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of 2’-Aminoacetophenone involves a decrease in pyruvate transport into mitochondria, attributed to decreased expression of the mitochondrial pyruvate carrier (MPC1) . This reduction is mediated by diminished expression and nuclear presence of its transcriptional regulator, estrogen-related nuclear receptor alpha (ERRα) . Consequently, ERRα exhibits weakened binding to the MPC1 promoter .
Temporal Effects in Laboratory Settings
Over time, 2’-Aminoacetophenone causes distinct metabolic perturbations in cells, leading to a decrease in ATP and acetyl-CoA . This long-lasting effect supports the persistence of Pseudomonas aeruginosa .
Dosage Effects in Animal Models
In animal models, mice treated with 2’-Aminoacetophenone prior to infection had a 90% survival rate compared to a 10% survival rate observed in non-pretreated infected mice .
Metabolic Pathways
2’-Aminoacetophenone is involved in various metabolic pathways, causing a decrease in pyruvate transport into mitochondria . This effect is attributed to the diminished expression of the mitochondrial pyruvate carrier (MPC1) .
Subcellular Localization
Within the cell, 2’-Aminoacetophenone is primarily located in the cytoplasm
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One method involves the acylation of aniline using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction of o-Nitroacetophenone: Another method involves the reduction of o-nitroacetophenone using iron powder in an acidic medium.
Substitution Reaction: Using ortho-halogenated acetophenone as a starting material, the halogen can be replaced by an amino group through nucleophilic substitution.
Industrial Production Methods:
Lithium Methide Reaction: In an industrial setting, o-aminoacetophenone can be synthesized by reacting isatoic anhydride with lithium methide in an anhydrous solvent at temperatures below -50°C.
Oxidation and Reduction: Another industrial method involves the oxidation of o-nitroethylbenzene to o-nitroacetophenone, followed by reduction to o-aminoacetophenone.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-Aminoacetophenone can undergo oxidation reactions to form various products, including quinones and imines.
Reduction: It can be reduced to form corresponding amines and alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and catalytic hydrogenation are commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve halogenated derivatives and nucleophiles like ammonia or amines.
Major Products:
Oxidation Products: Quinones and imines.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: o-Aminoacetophenone is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules .
Biology: It has been studied for its role as a pheromone in honeybees, where it acts as a repellent to terminate agonistic interactions between queens and workers .
Medicine: o-Aminoacetophenone is an important intermediate in the synthesis of pharmaceuticals, including anti-infective quinolone drugs and hypoglycemic agents .
Industry: It is used in the production of dyes, pigments, and other fine chemicals .
Comparison with Similar Compounds
Acetophenone: The parent compound, which lacks the amino group and has different reactivity and applications.
o-Nitroacetophenone: A precursor in the synthesis of o-aminoacetophenone, with different chemical properties due to the presence of the nitro group.
2-Acetylaniline: Another derivative with similar applications but different reactivity due to the position of the amino group.
Uniqueness: o-Aminoacetophenone is unique due to the presence of both the amino and carbonyl groups in the ortho position, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-(2-aminophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDQGKWDWVUKTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25384-14-9 (hydrochloride) | |
Record name | o-Aminoacetophenone | |
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DSSTOX Substance ID |
DTXSID4052213 | |
Record name | 2'-Aminoacetophenone | |
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Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid or solid; mp = 20 deg C; [HSDB] Yellow liquid; [MSDSonline], Liquid | |
Record name | o-Aminoacetophenone | |
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Record name | 2'-Aminoacetophenone | |
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Boiling Point |
BP 250-252 °C @ 760 MM HG (SOME DECOMP), 85.00 to 90.00 °C. @ 0.50 mm Hg | |
Record name | O-AMINOACETOPHENONE | |
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Record name | 2'-Aminoacetophenone | |
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Solubility |
PRACTICALLY INSOL IN WATER; SOL IN ALC, SOL IN ETHER | |
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Vapor Pressure |
0.00989 [mmHg] | |
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Color/Form |
YELLOW OILY LIQUID, YELLOW CRYSTALS | |
CAS No. |
551-93-9, 27941-88-4 | |
Record name | 2′-Aminoacetophenone | |
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Record name | o-Aminoacetophenone | |
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Record name | 2'-Aminoacetophenone | |
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Record name | 2'-Aminoacetophenone | |
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Melting Point |
20 °C | |
Record name | O-AMINOACETOPHENONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5494 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2'-Aminoacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032630 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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